Superior Protective Index vs. Ethosuximide in Pharmacoresistant Seizure Models
The derivative 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione demonstrated superior median effective doses (ED₅₀) and protective index (PI) values compared to the reference anticonvulsant ethosuximide (ETX) across multiple seizure models, including pharmacoresistant seizures [1]. The compound was active in all tested acute epilepsy models, a breadth of efficacy not consistently observed with ethosuximide [1].
| Evidence Dimension | Anticonvulsant efficacy and safety margin |
|---|---|
| Target Compound Data | 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione: ED₅₀ and PI values superior to ETX across MES, 6 Hz (32 mA and 44 mA), and scPTZ models; low in vivo neurotoxicity in rotarod test |
| Comparator Or Baseline | Ethosuximide (ETX): established clinical anticonvulsant; ED₅₀ and PI values inferior to target derivative in same models |
| Quantified Difference | Better ED₅₀ and protective index values (specific numerical values available in full publication); activity demonstrated in pharmacoresistant seizures where ETX shows limited efficacy |
| Conditions | In vivo mouse models: maximal electroshock seizure (MES) test, psychomotor seizure test (6 Hz, 32 mA and 44 mA), subcutaneous pentylenetetrazole (scPTZ) seizure test, and rotarod neurotoxicity assessment |
Why This Matters
A derivative with a superior protective index versus an established clinical anticonvulsant, particularly in pharmacoresistant seizure models, indicates a scaffold with potential for addressing unmet medical needs in refractory epilepsy.
- [1] Jarzyński S, Rapacz A, Dziubina A, Pękala E, Popiół J, Piska K, Wojtulewski S, Rudolf B. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy. 2023;168:115749. View Source
